N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-BENZO (1,3)DIOXOL-5-YL-ACETAMIDE” and “N-BENZO (1,3)DIOXOL-5-YL-THIOACETAMIDE” are two compounds that have similar structures . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula. For “N-BENZO (1,3)DIOXOL-5-YL-ACETAMIDE”, the linear formula is C9H9NO3 . For “N-BENZO (1,3)DIOXOL-5-YL-THIOACETAMIDE”, the linear formula is C9H9NO2S .Wirkmechanismus
Target of Action
The primary target of this compound is ATP-binding cassette transporters . These transporters are integral membrane proteins that use ATP hydrolysis to carry out certain biological processes, including translocation of various compounds across membranes.
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters
Biochemical Pathways
The modulation of ATP-binding cassette transporters can affect various biochemical pathways. These transporters play a crucial role in the transport of various substrates across extra- and intracellular membranes, including metabolic products, lipids and sterols, and drugs . Therefore, the compound’s action could potentially impact a wide range of biochemical processes.
Result of Action
The result of the compound’s action on ATP-binding cassette transporters could vary depending on the specific transporter it targets. For instance, if it targets a transporter involved in drug resistance, its modulation could potentially enhance the efficacy of certain drugs .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide in lab experiments is its selectivity for B-Raf, which reduces the risk of off-target effects. Another advantage is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, a limitation of using this compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics (Zhang et al., 2018).
Zukünftige Richtungen
There are several future directions for the development of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide as an anticancer drug. One direction is to investigate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is to explore its potential in treating cancers with specific mutations, such as BRAF-mutant melanoma. Additionally, further studies are needed to optimize the formulation of this compound to improve its solubility and pharmacokinetics (Zhang et al., 2018).
In conclusion, this compound is a promising small molecule compound with potent anticancer activity through the inhibition of the B-Raf/MAPK signaling pathway. Its selectivity and synergistic effects make it an attractive candidate for combination therapy. However, further research is needed to optimize its formulation and explore its potential in specific cancer types.
Synthesemethoden
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification of the final product. The synthesis method has been described in detail in a research article by the inventors of this compound (Zhang et al., 2018).
Wissenschaftliche Forschungsanwendungen
N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been extensively studied for its potential as an anticancer drug. In preclinical studies, this compound has demonstrated potent antitumor activity against various cancer cell lines, including melanoma, colorectal, lung, and pancreatic cancer (Zhang et al., 2018). Furthermore, this compound has shown synergistic effects when used in combination with other anticancer agents, such as MEK inhibitors (Zhang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(19-12-3-4-14-15(10-12)24-11-23-14)21-8-5-13(6-9-21)25-16-2-1-7-18-20-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQBBUIVTFXIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.